N-(3-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
CAS No.: 339025-30-8
Cat. No.: VC4798559
Molecular Formula: C21H17F3N2O2
Molecular Weight: 386.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339025-30-8 |
|---|---|
| Molecular Formula | C21H17F3N2O2 |
| Molecular Weight | 386.374 |
| IUPAC Name | N-(3-methylphenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C21H17F3N2O2/c1-14-3-2-4-18(11-14)25-20(28)16-7-5-15(6-8-16)12-26-13-17(21(22,23)24)9-10-19(26)27/h2-11,13H,12H2,1H3,(H,25,28) |
| Standard InChI Key | UHMUDOBQYVBXDR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridone ring and the attachment of the benzene and benzenecarboxamide moieties. Common methods might involve condensation reactions or coupling reactions using palladium catalysts.
Biological Activity
Compounds with similar structures, such as those containing pyridine or benzene rings, often exhibit biological activities like anti-inflammatory or anticancer effects. The trifluoromethyl group can enhance these activities by increasing the compound's ability to penetrate cell membranes.
| Potential Biological Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of enzymes involved in inflammation pathways |
| Anticancer | Interference with cell cycle progression or induction of apoptosis |
Research Findings
While specific research findings on N-(3-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide are not available, studies on similar compounds suggest that they can be promising candidates for drug development. For instance, compounds with pyridine rings have been explored for their anticancer properties, and those with trifluoromethyl groups have shown enhanced bioavailability and efficacy in various biological assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume